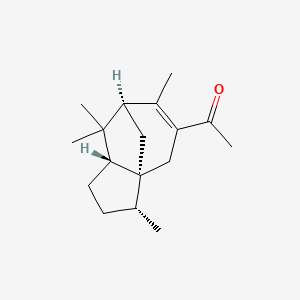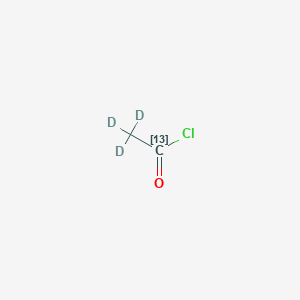![molecular formula C36H47Cl2N3O3Ru B12056920 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its dark purple crystalline appearance and has a molecular weight of 667.63 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) typically involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene with a ruthenium precursor in the presence of appropriate ligands and solvents. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as molecular oxygen or peroxides.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like hydrogen gas or hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen gas, peroxides, and hydrides. The reactions are often carried out under controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce reduced organic compounds .
Applications De Recherche Scientifique
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in industrial processes for the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, enabling the activation and conversion of substrates through various pathways. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene][(2-isopropoxybenzylidene)ruthenium(II) hexafluorophosphate
- Dichloro[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene][(2-isopropoxy-5-nitrobenzylidene)dichlororuthenium(II)
- DichloroN1,N1-dimethyl-N2-[2-(phenylthio-κS)ethyl]-1,2-ethanediamine-κN1,κN2ruthenium(II) .
Uniqueness
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. The presence of both imidazolidinylidene and benzylidene ligands enhances its stability and catalytic efficiency, making it a valuable compound in various chemical applications .
Propriétés
Formule moléculaire |
C36H47Cl2N3O3Ru |
|---|---|
Poids moléculaire |
741.7 g/mol |
Nom IUPAC |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[[5-(butoxycarbonylamino)-2-propan-2-yloxyphenyl]methylidene]-dichlororuthenium |
InChI |
InChI=1S/C21H26N2.C15H21NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-5-6-9-18-15(17)16-13-7-8-14(12(4)10-13)19-11(2)3;;;/h9-12H,7-8H2,1-6H3;4,7-8,10-11H,5-6,9H2,1-3H3,(H,16,17);2*1H;/q;;;;+2/p-2 |
Clé InChI |
FERSNXSBIXKVRT-UHFFFAOYSA-L |
SMILES canonique |
CCCCOC(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)

